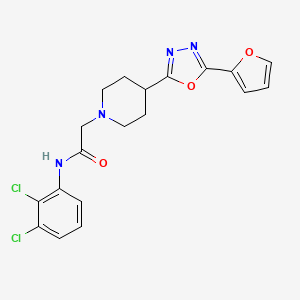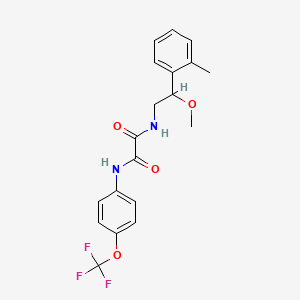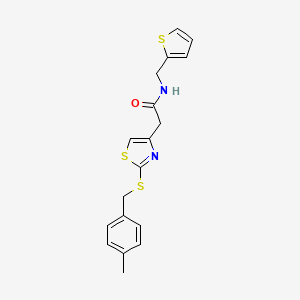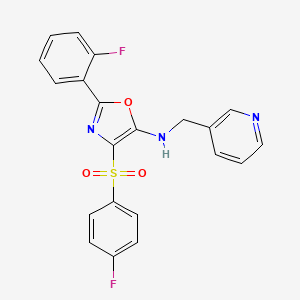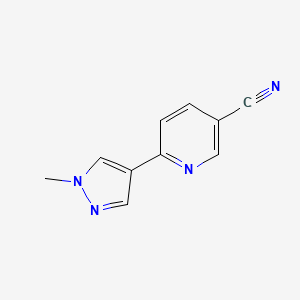
6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile” is a chemical compound that contains a pyrazole ring, which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . Pyrazole-bearing compounds are known for their diverse pharmacological effects .
Synthesis Analysis
Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Some hydrazine-coupled pyrazoles were successfully synthesized and their structures were verified by employing elemental microanalysis, FTIR, and 1H NMR techniques .Molecular Structure Analysis
The molecular structure of “6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile” can be analyzed using techniques like FTIR and 1H NMR . These techniques help in verifying the structure of the synthesized compounds.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of pyrazole compounds include multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system .Physical And Chemical Properties Analysis
The physical and chemical properties of “6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile” can be determined using techniques like elemental microanalysis, FTIR, and 1H NMR .科学的研究の応用
Synthesis and Molecular Docking
A study explored the synthesis of novel pyridine and fused pyridine derivatives, including pyridine–pyrazole hybrid derivatives, from a starting compound similar in structure to 6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile. These compounds were subjected to molecular docking screenings towards GlcN-6-P synthase, revealing moderate to good binding energies, indicating their potential for further pharmacological applications. The study also demonstrated their antimicrobial and antioxidant activities (Flefel et al., 2018).
Optical and Quantum Electronics
Research on pyrazolo[4,3-b] pyridine derivatives containing methoxy and hydroxy phenyl groups showed that these compounds have promising optical properties, which could be useful in the development of photovoltaic devices and other electronic applications. The study highlighted their thermal stability and polycrystalline structure, making them suitable for use in thin film deposition and device fabrication (El-Menyawy et al., 2019).
Corrosion Inhibition
Another study focused on the ultrasound-assisted synthesis of pyrazolo[3,4-b]pyridines as potential corrosion inhibitors for mild steel in an acidic environment. The synthesized derivatives showed effective corrosion inhibition properties, indicating their utility in protecting metals from corrosion in industrial applications (Dandia et al., 2013).
Supramolecular Aggregation
Research on the supramolecular aggregation of 4-aryl-6-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles revealed the formation of stoichiometric solvates and unsolvated forms, highlighting the compounds' ability to form specific molecular arrangements. This property could be of interest in the development of molecular sensors or in materials science for the design of new crystalline materials (Low et al., 2007).
Antimicrobial and Antioxidant Activities
The synthesis of polyfunctionally substituted pyrazolonaphthyridine, pentaazanaphthalene, and heptaazaphenanthrene derivatives from 6-aminopyrazolo[3,4-b]pyridine-5-carbonitrile demonstrated these compounds' potential in producing materials with antimicrobial and antioxidant properties. Such studies underscore the versatility of this chemical structure for various applications in medicine and materials science (Aly, 2006).
将来の方向性
特性
IUPAC Name |
6-(1-methylpyrazol-4-yl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N4/c1-14-7-9(6-13-14)10-3-2-8(4-11)5-12-10/h2-3,5-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVGDSVBISZZFDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(1-Methyl-1H-pyrazol-4-yl)pyridine-3-carbonitrile | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

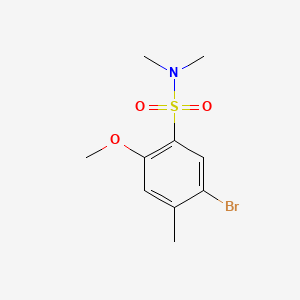
![2-(4-Chlorophenyl)-3-(methylsulfanyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-8-yl phenyl sulfone](/img/structure/B2970875.png)

![7-Fluoro-4-(naphthalen-1-ylsulfonyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B2970877.png)
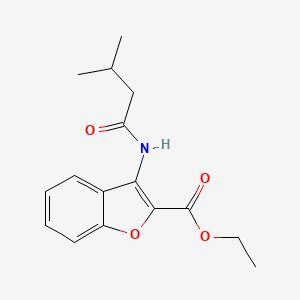
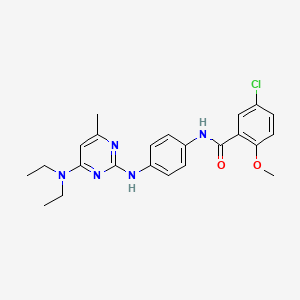
![6-Methylspiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2970882.png)
![Methyl (E)-4-[(2-cyclohexyl-1-pyrimidin-2-ylethyl)amino]-4-oxobut-2-enoate](/img/structure/B2970884.png)
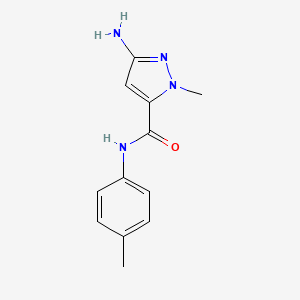
![6-(4-Chlorophenyl)-4-oxo-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2970887.png)
